molecular formula C13H18N2O3 B5793280 4-methyl-3-nitro-N-(pentan-3-yl)benzamide

4-methyl-3-nitro-N-(pentan-3-yl)benzamide

Cat. No.: B5793280
M. Wt: 250.29 g/mol
InChI Key: UWOVTEZYSGKBMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-3-nitro-N-(pentan-3-yl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a methyl group, a nitro group, and a pentan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-(pentan-3-yl)benzamide typically involves the following steps:

    Amidation: The final step involves the formation of the amide bond by reacting the alkylated nitrobenzene with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-(pentan-3-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group can participate in electrophilic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: 4-methyl-3-amino-N-(pentan-3-yl)benzamide.

    Substitution: Various halogenated or nitrated derivatives.

    Hydrolysis: 4-methyl-3-nitrobenzoic acid and pentan-3-ylamine.

Scientific Research Applications

4-methyl-3-nitro-N-(pentan-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amide bond and the benzamide core can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-3-nitro-N-(pentan-3-yl)benzamide: Similar structure with a methoxy group instead of a methyl group.

    4-nitro-N-(pentan-3-yl)benzamide: Lacks the methyl group on the benzene ring.

    4-methyl-3-nitro-N-[(E)-pentan-2-ylideneamino]benzamide: Contains an imine group instead of an amide group.

Uniqueness

4-methyl-3-nitro-N-(pentan-3-yl)benzamide is unique due to the specific combination of substituents on the benzamide core. The presence of both a nitro group and a pentan-3-yl group imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-methyl-3-nitro-N-pentan-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-4-11(5-2)14-13(16)10-7-6-9(3)12(8-10)15(17)18/h6-8,11H,4-5H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOVTEZYSGKBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.